

# Physical and chemical properties of 14-Benzoylneoline

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## Compound of Interest

Compound Name: 14-Benzoylneoline

Cat. No.: B1158049

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## In-Depth Technical Guide to 14-Benzoylneoline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**14-Benzoylneoline** is a diterpenoid alkaloid isolated from the roots of *Aconitum carmichaelii*, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of **14-Benzoylneoline**. It includes a summary of its biological activities, with a focus on its potential role in cardiovascular protection through the modulation of ion channels. Detailed experimental methodologies are provided for key analytical techniques, and relevant signaling pathways are illustrated to support further research and drug development efforts.

### Physical and Chemical Properties

**14-Benzoylneoline** is a complex diterpenoid alkaloid. Its core structure is a C19-norditerpenoid skeleton, characteristic of many *Aconitum* alkaloids. The presence of a benzoyl group at the C-14 position is a key feature of this molecule.

### General Properties

Property	Value	Source
Appearance	White Powder	[1]
Storage	Desiccate at -20°C	[1]

## Tabulated Physicochemical Data

Parameter	Value
Molecular Formula	C <sub>31</sub> H <sub>43</sub> NO <sub>7</sub>
Molecular Weight	541.7 g/mol
CAS Number	99633-05-3
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Note: Specific quantitative data for melting point, boiling point, and spectral analysis are not readily available in public literature and would require experimental determination.

## Biological Activity and Mechanism of Action

**14-Benzoylneoline** has been identified as a potentially bioactive component of *Aconitum carmichaelii*. Studies have focused on its effects on cardiac cells, suggesting a protective role against cellular damage.

### Cardioprotective Effects

Research using cell membrane chromatography (CMC) has shown that **14-Benzoylneoline** is one of the few diterpenoid alkaloids from *Aconitum carmichaelii* that retains its affinity for failing myocardium cell membrane models. This suggests a potential therapeutic role in cardiovascular diseases.

### Interaction with Ion Channels

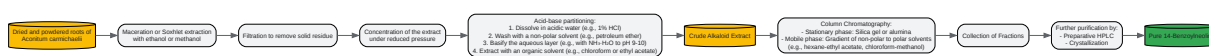
The mechanism of action of **14-Benzoylneoline** is thought to involve the modulation of ion channels. Specifically, it is hypothesized to target voltage-dependent potassium (K<sup>+</sup>) channels. These channels are crucial for the repolarization phase of the cardiac action potential and for

maintaining the resting membrane potential. By interacting with these channels, **14-Benzoylneoline** may help to stabilize cardiac cell function, particularly under pathological conditions.

## Experimental Protocols

### Isolation of **14-Benzoylneoline** from *Aconitum carmichaelii*

A general protocol for the isolation of diterpenoid alkaloids from *Aconitum* species is as follows:



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Caption: General workflow for the isolation of **14-Benzoylneoline**.

### Cell Membrane Chromatography (CMC) for Target Identification

The following protocol outlines the key steps for using CMC to investigate the interaction of **14-Benzoylneoline** with myocardial cell membranes.

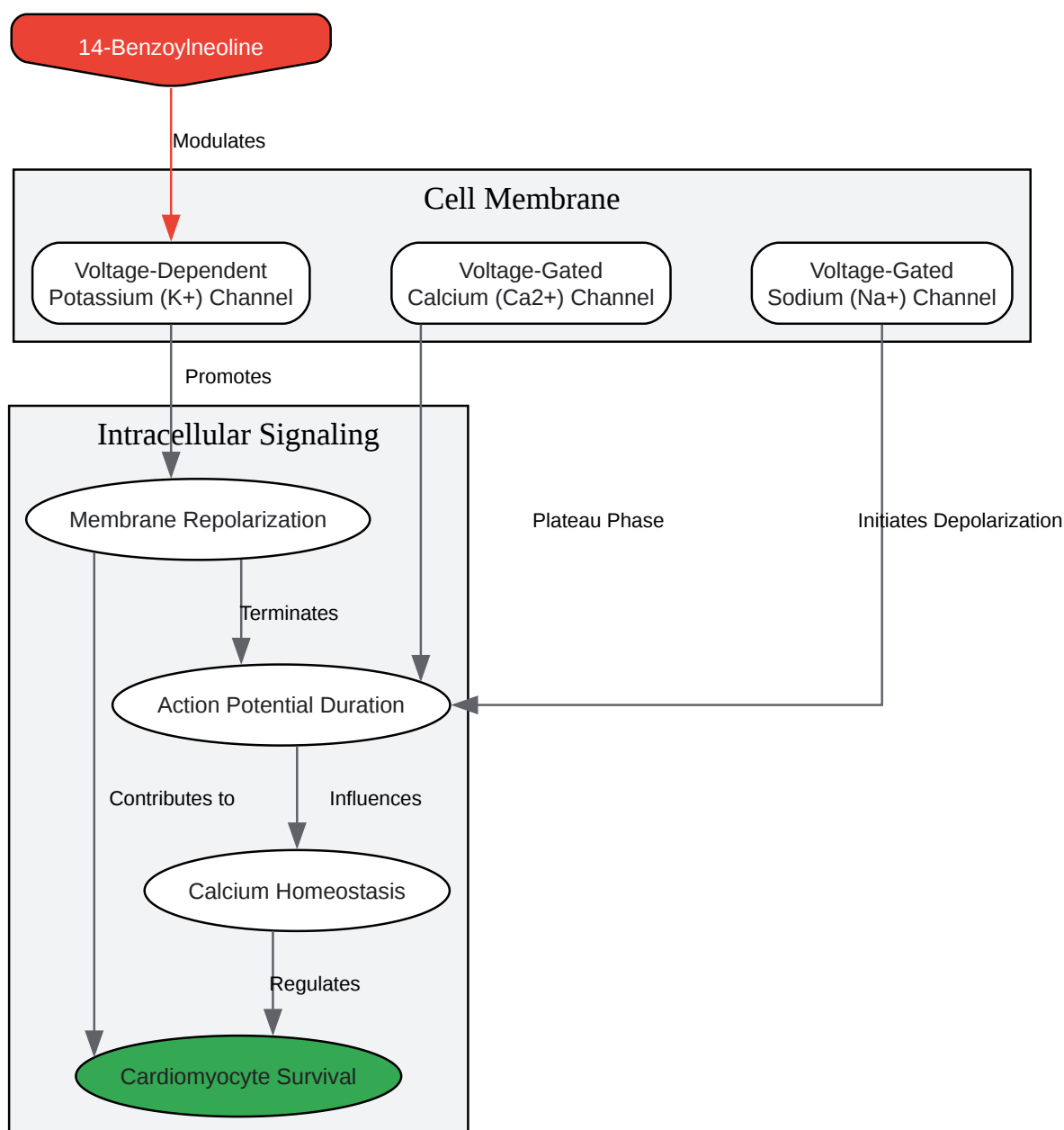


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Caption: Workflow for Cell Membrane Chromatography analysis.

## Signaling Pathways

The interaction of **14-Benzoylneoline** with voltage-dependent potassium channels can be conceptualized within the broader context of cellular signaling pathways that regulate cardiac function.



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Caption: Proposed signaling pathway of **14-Benzoylneoline**.

## Future Directions

Further research is required to fully elucidate the therapeutic potential of **14-Benzoylneoline**.

Key areas for future investigation include:

- **Quantitative Structural Analysis:** Detailed NMR, IR, and mass spectrometry studies to provide a complete spectral fingerprint of the molecule.
- **Pharmacokinetics and Pharmacodynamics:** In vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **14-Benzoylneoline**.
- **Target Validation:** Further experiments to confirm the specific binding site and mechanism of action on voltage-dependent potassium channels.
- **Toxicology Studies:** Comprehensive toxicological evaluation to assess the safety profile of **14-Benzoylneoline**, especially given the known toxicity of other Aconitum alkaloids.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of **14-Benzoylneoline** as a potential therapeutic agent.

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## References

- 1. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
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